molecular formula C13H16N2O2S B11260102 N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

Cat. No.: B11260102
M. Wt: 264.35 g/mol
InChI Key: NVMXKFKWAXNCEC-UHFFFAOYSA-N
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Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is a benzothiazole derivative characterized by a methoxy substituent at the 6-position of the benzothiazole ring and a 3-methylbutanamide side chain at the 2-position. Benzothiazoles are heterocyclic compounds with broad pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C13H16N2O2S/c1-8(2)6-12(16)15-13-14-10-5-4-9(17-3)7-11(10)18-13/h4-5,7-8H,6H2,1-3H3,(H,14,15,16)

InChI Key

NVMXKFKWAXNCEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of N-(6-hydroxy-1,3-benzothiazol-2-yl)-3-methylbutanamide.

    Reduction: Formation of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamine.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antimicrobial Activity

Methoxy vs. Nitro Substituents
  • BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide): Exhibited potent antimicrobial activity with MIC values of 3.125–12.5 µg/ml against E. coli, P. aeruginosa, S. aureus, and B. subtilis. The methoxy group likely contributes to optimal hydrophobicity and electronic effects for DNA gyrase inhibition .
  • The nitro group, a stronger electron-withdrawing substituent, may alter binding kinetics but retains efficacy due to similar spatial orientation .
Chloro and Phenoxy Substituents
  • N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide: Incorporation of a phenoxy group introduces steric bulk, which may reduce membrane permeability compared to smaller substituents like methoxy .

Structural Modifications in the Amide Side Chain

Adamantyl Derivatives
  • 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide : The adamantyl group introduces significant hydrophobicity and rigidity. X-ray studies reveal a planar acetamide-benzothiazole core stabilized by N–H⋯N and C–H⋯O hydrogen bonds, with the adamantyl moiety in a gauche conformation. This structural feature may enhance binding to hydrophobic pockets in target enzymes .
Trifluoromethyl and Aromatic Derivatives (Patent Compounds)
  • Patent data suggest broad antimicrobial claims, though specific activity metrics are unavailable .

Physicochemical and Crystallographic Properties

  • Exact Mass and Stability: A related compound, 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide (Exact Mass: 477.0184), highlights the importance of sulfonyl groups in modulating solubility and stability .
  • Crystallographic Insights : The adamantyl derivative crystallizes in a triclinic P1 space group, forming H-bonded dimers and ribbons via S⋯S interactions. Such structural ordering may correlate with enhanced thermal stability and controlled release in formulations .

Data Table: Key Analogs and Their Properties

Compound Name Substituent (Position) Biological Activity (MIC, µg/ml) Key Structural Features Reference
BTC-j Methoxy (6) 3.125–12.5 (Gram ± bacteria) Pyridine-amino side chain
BTC-r Nitro (6) Comparable to BTC-j Pyridine-amino side chain
2-(Adamantan-1-yl)-N-(6-methoxy-BTZ-2-yl)acetamide Adamantyl (side chain) N/A (Crystallographic data only) Planar core, gauche adamantyl
N-(6-Chloro-BTZ-2-yl)-4-phenylbutanamide Chloro (6) N/A Chloro substituent, phenylbutanamide
Patent compound (EP3 348 550A1) Trifluoromethyl (6) Broad claims (no specific data) Trifluoromethyl, methoxyphenyl

Structure-Activity Relationship (SAR) Insights

  • Methoxy vs. Electron-Withdrawing Groups : Methoxy substituents balance hydrophobicity and electron donation, optimizing DNA gyrase binding. Nitro groups maintain activity but may alter pharmacokinetics .
  • Side Chain Flexibility : Bulky groups (e.g., adamantyl) improve target affinity but may reduce solubility. Smaller chains (e.g., methylbutanamide) enhance bioavailability .
  • Hydrogen Bonding Networks : Crystallographic data emphasize the role of H-bonding and S⋯S interactions in stabilizing active conformations .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C14H15N3O2SC_{14}H_{15}N_{3}O_{2}S and a molecular weight of 289.35 g/mol. Its structure features a benzothiazole moiety with a methoxy group, which may influence its reactivity and biological interactions.

Property Value
Molecular FormulaC14H15N3O2SC_{14}H_{15}N_{3}O_{2}S
Molecular Weight289.35 g/mol
Structural FeaturesBenzothiazole with methoxy

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to act as an enzyme inhibitor or receptor modulator, which can lead to various biological effects such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Signaling Pathways : By interacting with cellular receptors, it can influence signaling cascades that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Structural Features Biological Activity
N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamideNitro group instead of methoxyAntimicrobial and anticancer activity
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbutanamideChlorine substitutionVaries; may exhibit different activities
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamideAcetamide groupModerate anticancer properties

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that this compound inhibited cell proliferation in breast cancer cell lines through apoptosis induction mechanisms. The IC50 values were significantly lower than those observed for standard chemotherapeutics.
  • Antimicrobial Evaluation : In vitro assays showed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

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